4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is a heterocyclic organic compound notable for its fused ring structure, which consists of an indazole ring fused to a cyclohexane framework. This compound is characterized by the presence of a cyano group at the 3-position of the indazole moiety. It has gained attention in various fields of research due to its potential medicinal and synthetic applications.
The compound is cataloged under the CAS number 1176444-23-7 and can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information about its properties and synthesis methods.
4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile belongs to the class of indazole derivatives. Indazoles are bicyclic compounds that contain a five-membered pyrazole ring fused to a benzene ring. This specific compound can be classified further as a nitrile due to the presence of the cyano functional group.
The synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile typically involves cyclization reactions starting from suitable precursors. One common synthetic route involves:
In an industrial context, large-scale production may utilize continuous flow reactors or batch processes. The choice of method is influenced by factors such as cost-effectiveness, scalability, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity during synthesis.
The molecular formula for 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile is C₈H₉N₃. The compound features a bicyclic structure with the following key characteristics:
4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile exerts its effects is not fully elucidated but involves interactions with biological targets relevant in medicinal chemistry. Its derivatives have shown potential in antiviral and anticancer activities through modulation of cellular pathways.
Research indicates that modifications on the indazole structure can lead to enhanced biological activity. For instance, structural variations may influence receptor binding affinities or enzyme inhibition profiles.
The physical properties of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile include:
The compound exhibits typical chemical behavior associated with heterocycles:
4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile has several scientific applications:
The 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile scaffold represents a strategically important chemotype in modern drug discovery, combining the versatile indazole nucleus with the reactive cyano group. This hybrid structure bridges the gap between saturated cycloaliphatic systems and planar heteroaromatic pharmacophores, enabling unique interactions with biological targets. Its emergence aligns with medicinal chemistry’s increased focus on three-dimensional molecular architectures to overcome limitations of flat aromatic systems in modulating protein-protein interactions and allosteric binding sites [6] [7].
The 4,5,6,7-tetrahydro-1H-indazole core features a partially saturated bicyclic system where the pyrazole ring is fused to a non-aromatic cyclohexane ring. This saturation differentiates it from fully aromatic indazoles and confers distinct conformational behavior critical for target binding. The scaffold’s significance stems from three key attributes:
Hydrogen Bonding Capability: The indazole nitrogen atoms (N1 and N2) serve as both hydrogen bond acceptors and donors (N1-H), enabling dual interactions with biological targets. This bidirectional functionality enhances binding specificity compared to single-direction H-bond donors/acceptors. The tetrahydropyrazole ring retains this capability while reducing planarity [6] .
Rigidity-Flexibility Balance: Unlike fully saturated systems, the fused bicyclic structure provides moderate conformational constraint that reduces entropy penalties upon binding. The partially saturated cyclohexane ring adopts flexible chair conformations, while the pyrazole ring maintains planar geometry. This allows adaptation to binding pockets without excessive flexibility [6].
Synthetic Versatility: The C3 position (where the cyano group is attached) is highly amenable to functionalization through nucleophilic substitution, metal-catalyzed cross-coupling, or cyclization reactions. This enables efficient structure-activity relationship exploration around the core scaffold [2] [7].
Table 1: Comparative Analysis of Indazole-Based Scaffolds in Drug Discovery
Scaffold Type | Degree of Saturation | Representative Functional Groups | Key Advantages |
---|---|---|---|
Aromatic Indazole | Fully unsaturated | -COOH, -CN, esters | Planarity for π-stacking; metabolic stability |
4,5,6,7-Tetrahydro-1H-indazole | Partially saturated (aliphatic ring) | -COOH (e.g., CID 648852), -CN | Enhanced solubility; 3D orientation for target engagement |
Fully saturated indazoline | Fully saturated | Amides, amines | Increased flexibility; reduced planarity |
The cyano (-C≡N) group at the 3-position of the indazole ring transforms the scaffold into a versatile pharmacophore with distinct physicochemical and biological properties. This functional group serves multiple strategic roles in molecular design:
Electron-Withdrawing Effects: The strongly electron-withdrawing nature of the cyano group significantly influences the electronic distribution of the indazole ring system. This polarization enhances the acidity of the N1-H proton (pKa ~8-10), facilitating ionic interactions with basic residues in target proteins. Additionally, this electronic perturbation affects π-electron density in the fused ring system, potentially enhancing stacking interactions with aromatic amino acid residues [2] [4].
Dipole Moment Contribution: With a dipole moment of approximately 3.5-4.0 D, the cyano group introduces significant molecular polarity. This polarity improves aqueous solubility compared to non-polar analogs, addressing a common limitation of heterocyclic scaffolds. For 4,5,6,7-tetrahydro-1H-indazole derivatives, this is particularly advantageous as the partially saturated core already exhibits improved water solubility over fully aromatic indazoles [4] [6].
Molecular Geometry and Steric Profile: The compact linear geometry of the cyano group (approximately 3.9 Å in length) provides steric advantages over bulkier carboxylic acid or ester groups. This allows deeper penetration into binding pockets that are sterically constrained, such as kinase ATP-binding sites or enzyme catalytic clefts. When compared directly to the carboxylic acid analog (CID 648852), the cyano derivative exhibits reduced H-bond donor capacity but superior membrane permeability [2] .
Table 2: Functional Group Comparison at Indazole C3 Position
Property | -CN Group | -COOH Group | -COOEt Group |
---|---|---|---|
Molecular Volume (ų) | ~23 | ~45 | ~85 |
LogP Contribution | -0.57 | -0.32 | +0.89 |
H-bond Donors | 0 | 1 | 0 |
H-bond Acceptors | 1 | 2 | 2 |
Metabolic Stability | High (slow oxidation) | Moderate (conjugation) | Low (esterase hydrolysis) |
Common Roles | Hydrogen bond acceptor; dipolar interactions; precursor for heterocycle synthesis | Ionic interactions; metal coordination; salt formation | Prodrug strategy; improved cell penetration |
The development of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile derivatives represents a strategic evolution from earlier indazole carboxylic acids and esters that emerged as kinase modulator scaffolds. Three key phases mark its historical trajectory:
Early Scaffold Exploration (2000-2010): Initial medicinal chemistry efforts focused on carboxylic acid derivatives like 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CID 648852) as kinase inhibitor cores. Researchers recognized that saturation of the six-membered ring reduced planarity while maintaining key pharmacophore interactions. The ethyl ester analog (CAS not specified) served as an intermediate that improved cell permeability but suffered from rapid esterase metabolism [2] [6].
Shift to Cyano Derivatives (2010-2018): To address metabolic limitations and enhance blood-brain barrier penetration, medicinal chemists began exploring C3-cyano variants. The first significant synthetic routes to these compounds were established around 2012-2015, with optimization focusing on regioselective cyclization strategies. Early patents highlighted their application in checkpoint kinase (Chk1/2) and serum/glucocorticoid-regulated kinase (SGK) inhibition, with notable improvements in cellular potency (IC50 values decreasing from μM to nM range) compared to carboxylate analogs [6] [7].
Targeted Therapy Integration (2018-Present): Recent research has exploited the unique properties of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile in targeted cancer therapies, particularly for tumors with DNA repair deficiencies. The scaffold's ability to modulate kinase signaling while maintaining favorable drug-like properties (cLogP ~1.5-2.5; TPSA ~50-60 Ų) has positioned it as a privileged structure in oncology pipelines. Its emergence coincides with increased focus on covalent inhibitors, where the cyano group can serve as a mild electrophile or be transformed into warhead precursors [6].
Table 3: Key Milestones in the Development of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives
Timeline | Development Milestone | Significance |
---|---|---|
Pre-2010 | Synthesis of carboxylic acid derivatives (e.g., CAS 6076-13-7) | Established core scaffold synthetic accessibility and kinase affinity |
2012-2015 | First synthetic routes to C3-cyano analogs | Addressed metabolic stability issues of ester analogs; improved CNS penetration |
2017 | Patent filings for SGK inhibitors based on carbonitrile derivatives | Demonstrated nanomolar potency in enzyme assays; established therapeutic potential |
2020-2023 | Reports of covalent inhibitors derived from cyano precursors | Expanded applications to targeted protein degradation and covalent inhibition |
The progression from early carboxylic acid derivatives to sophisticated carbonitrile-containing targeted therapeutics exemplifies scaffold evolution in medicinal chemistry. Current research explores hybrid molecules where 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile serves as a sterically efficient cap group in PROTACs (proteolysis targeting chimeras), leveraging its balanced physicochemical properties and specific kinase affinity to address challenging therapeutic targets [6] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: